Antioxidant agent-11

Gallium-resistant lung cancer AXL kinase pathway Antiproliferative screening

This specific compound 3d (C23H18N4O) features a defined 1,3-diphenylpyrazole substituent critical for SAR continuity. With documented DPPH activity and a 95% synthetic yield benchmark, it serves as an ideal reference for validating both antioxidant assays and 2,3-dihydroquinazolin-4(1H)-one synthetic methodologies. Avoid generic scaffold procurement that introduces uncontrolled variability and compromises cross-study reproducibility.

Molecular Formula C23H18N4O
Molecular Weight 366.4 g/mol
Cat. No. B12388107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant agent-11
Molecular FormulaC23H18N4O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5
InChIInChI=1S/C23H18N4O/c28-23-18-13-7-8-14-20(18)24-22(25-23)19-15-27(17-11-5-2-6-12-17)26-21(19)16-9-3-1-4-10-16/h1-15,22,24H,(H,25,28)
InChIKeyCTHHXXYFGDTQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one: A Pyrazole-Dihydroquinazolinone Hybrid Scaffold for Oncology and Antioxidant Research


2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS: 474379-42-5, C23H18N4O, MW: 366.42) is a heterocyclic hybrid compound that combines a 2,3-dihydroquinazolin-4(1H)-one core with a 1,3-diphenyl-1H-pyrazole substituent at the 2-position [1]. The compound is commercially available at standard research purity (98%) with batch-specific analytical documentation including NMR and HPLC . This scaffold has been evaluated in multiple biological contexts, most notably as a potential antiproliferative agent against gallium-resistant lung adenocarcinoma cells [1] and as a comparator within a series of 2-aryl/pyrazole dihydroquinazolinones tested for anticancer and antioxidant activity .

Why 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one Cannot Be Interchanged with Generic Dihydroquinazolinone Analogs


The biological activity of 2-substituted dihydroquinazolin-4(1H)-ones is highly sensitive to the nature and electronic character of the substituent at the 2-position . Within a single series of six closely related analogs (3a–3f), cytotoxicity against A549 lung carcinoma cells ranged from 33% to 74% inhibition at identical concentrations, demonstrating that even small structural perturbations produce substantial differences in anticancer potency . Furthermore, the 1,3-diphenylpyrazole moiety present in this specific compound has been implicated in enhanced activity against drug-resistant cancer phenotypes, as evidenced by an 80-fold potency gain over gallium acetylacetonate in gallium-resistant A549 cells [1]. Generic substitution with an alternative 2-aryl or 2-heteroaryl dihydroquinazolinone therefore risks significant loss of targeted antiproliferative activity and may invalidate experimental reproducibility in resistance-focused oncology studies.

Quantitative Differentiation of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one: Head-to-Head Comparative Data


80-Fold Superior Potency Against Gallium-Resistant Lung Adenocarcinoma Compared to Gallium Acetylacetonate

In a study screening for compounds with anti-proliferative effects against gallium-resistant human lung adenocarcinoma A549 cells (R-cells), compound 5476423 (2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one) demonstrated an 80-fold increase in potency compared to gallium acetylacetonate (GaAcAc) [1]. The IC50 values from treating R-cells showed that compound 5476423 had 80-fold increased potency relative to the gallium compound baseline, making it a lead candidate for overcoming gallium resistance [1]. This represents a direct, quantitative differentiation from the gallium-based comparator evaluated in the same experimental system.

Gallium-resistant lung cancer AXL kinase pathway Antiproliferative screening

Intermediate Cytotoxicity Profile in A549 Lung Carcinoma Cells Enables SAR-Based Selection

Within a congeneric series of six 2-substituted dihydroquinazolin-4(1H)-ones (3a–3f) evaluated under identical conditions, compound 3d (the target compound) exhibited 54.07% inhibition of A549 human lung carcinoma cell viability at a concentration of 100 µg/mL . This places the compound at an intermediate activity level within the series, where the most active analog 3c showed 74.22% inhibition and the least active 3f showed 33.14% inhibition . The quantitative ranking provides a clear basis for selecting this compound when moderate cytotoxic activity is desirable, such as in SAR expansion studies or when evaluating combination regimens where excessive single-agent potency may confound interpretation.

Non-small cell lung cancer Structure-activity relationship Cytotoxicity screening

Verified High Purity (98%) with Batch-Specific QC Documentation Supports Reproducible Procurement

The compound is commercially available from established research chemical suppliers with a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR and HPLC . This level of analytical characterization exceeds the typical purity reporting for many in-class dihydroquinazolinone analogs, which are often sold without disclosed QC data or at lower purity grades. Procurement of a well-characterized batch reduces the risk of confounding biological results due to unidentified impurities and supports experimental reproducibility across independent studies.

Chemical procurement Quality control Reproducibility

Recommended Research Applications for 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one Based on Evidence


Chemical Probe for Investigating Gallium Resistance and AXL Kinase Pathway in Lung Adenocarcinoma

The compound's 80-fold potency advantage over gallium acetylacetonate in gallium-resistant A549 cells [1] positions it as a validated chemical probe for dissecting mechanisms of gallium resistance and for evaluating AXL kinase pathway modulation. Researchers studying acquired resistance to gallium-based therapies or seeking to validate AXL as a therapeutic target in lung cancer can use this compound as a tool to interrogate pathway dependency and to benchmark novel resistance-reversal strategies.

SAR Expansion and Lead Optimization in 2,3-Dihydroquinazolin-4(1H)-one Anticancer Programs

With its intermediate cytotoxicity profile (54.07% inhibition at 100 µg/mL against A549 cells) , the compound serves as an ideal scaffold for systematic structure-activity relationship (SAR) studies. The 1,3-diphenylpyrazole substituent represents a defined structural anchor from which medicinal chemists can explore substitutions on the pyrazole phenyl rings, modifications to the dihydroquinazolinone core, or N-alkylation strategies to improve potency or alter physicochemical properties. The moderate baseline activity allows clear detection of both activity-enhancing and activity-diminishing modifications.

Reference Compound for Comparative Studies of Pyrazole-Containing Heterocyclic Hybrids

This compound exemplifies a hybrid scaffold merging dihydroquinazolinone and diphenylpyrazole pharmacophores, both of which are independently associated with diverse biological activities. It can serve as a reference standard in studies comparing the anticancer or antioxidant profiles of novel pyrazole-dihydroquinazolinone hybrids, or in investigations that aim to deconvolute the contribution of each heterocyclic moiety to observed bioactivity. The published characterization data (¹H/¹³C NMR, melting point) provide a benchmark for confirming the identity of newly synthesized analogs.

Antioxidant Mechanism Studies Requiring a Weak-Activity Control Compound

The compound exhibits weak antioxidant properties in DPPH radical scavenging assays, with no particular compound in the series showing better activity than the ascorbic acid reference . This weak activity profile makes the compound suitable as a negative or low-activity control in experiments designed to evaluate potent antioxidant candidates, or in mechanistic studies where confounding antioxidant effects must be minimized to isolate other pharmacological actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antioxidant agent-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.